Molecular Weight and Physicochemical Profile Comparison
The 6-methoxy substitution confers a significant increase in molecular weight and topological polar surface area (TPSA) compared to the non-methoxylated analog 2-(chloromethyl)benzothiazole. 2-(Chloromethyl)-6-methoxy-1,3-benzothiazole has a molecular weight of 213.68 g/mol and a computed TPSA of 50.3 Ų, whereas 2-(chloromethyl)benzothiazole (CAS 37859-43-1) has a molecular weight of 183.66 g/mol and a TPSA of 41.1 Ų [1]. This represents a 16.3% increase in molecular weight and a 22.4% increase in polar surface area. Such physicochemical differences are critical for lead optimization, as they directly influence membrane permeability, solubility, and oral bioavailability predictions, thereby precluding their interchangeable use in medicinal chemistry campaigns targeting specific pharmacokinetic profiles [2].
| Evidence Dimension | Physicochemical Properties (Molecular Weight and Topological Polar Surface Area) |
|---|---|
| Target Compound Data | Molecular Weight: 213.68 g/mol; TPSA: 50.3 Ų (computed) |
| Comparator Or Baseline | 2-(Chloromethyl)benzothiazole (CAS 37859-43-1): Molecular Weight: 183.66 g/mol; TPSA: 41.1 Ų |
| Quantified Difference | Molecular Weight: +30.02 g/mol (+16.3%); TPSA: +9.2 Ų (+22.4%) |
| Conditions | Computed from chemical structure using standard algorithms (PubChem release 2025.04.14). |
Why This Matters
The 16.3% higher molecular weight and 22.4% larger polar surface area dictate distinct ADME properties, making the target compound suitable for different pharmacokinetic optimization strategies than its non-methoxylated analog.
- [1] PubChem. 2-(Chloromethyl)benzothiazole (CID 304978). View Source
- [2] Ertl P., Rohde B., Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000 Oct 19;43(20):3714-7. View Source
